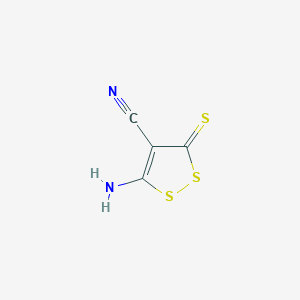

5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile

Description

The exact mass of the compound 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-5-sulfanylidenedithiole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N2S3/c5-1-2-3(6)8-9-4(2)7/h6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXPKEXWZTKXQBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(SSC1=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70360880 | |

| Record name | 5-Amino-3-sulfanylidene-3H-1,2-dithiole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5147-74-0 | |

| Record name | 5-Amino-3-sulfanylidene-3H-1,2-dithiole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5147-74-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies.

Introduction and Significance

5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile, with the CAS Number 5147-74-0, belongs to the class of 1,2-dithiole-3-thiones, a group of sulfur-rich heterocycles.[1][2][3][4][5] These compounds are noted for their diverse biological activities and unique chemical properties. The presence of the amino, nitrile, and dithiolethione functionalities in a single molecule makes it a versatile building block for the synthesis of more complex heterocyclic systems and a candidate for various biological screenings.

The core 1,2-dithiole-3-thione scaffold is known to be a hydrogen sulfide (H₂S) donor, a crucial gaseous signaling molecule in various physiological processes.[6][7][8][9] This has led to significant interest in these compounds for their potential therapeutic applications. The specific combination of substituents in the target molecule suggests potential for unique reactivity and biological interactions.

Synthesis of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile

The synthesis of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile is typically achieved through the reaction of malononitrile with carbon disulfide in the presence of a suitable base. This reaction is a classic example of the construction of the 1,2-dithiole-3-thione ring system from activated methylene compounds.[6][7][9]

Reaction Mechanism

The reaction proceeds through a multi-step mechanism initiated by the deprotonation of malononitrile. The resulting carbanion acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide. This is followed by a series of intramolecular cyclizations and rearrangements, ultimately leading to the formation of the stable 1,2-dithiole-3-thione ring.

Caption: Proposed reaction mechanism for the synthesis of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile.

Experimental Protocol

The following is a representative, field-proven protocol for the synthesis of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile.

Materials:

-

Malononitrile

-

Carbon Disulfide (CS₂)

-

Sodium ethoxide (NaOEt) or other suitable base

-

Ethanol (absolute)

-

Hydrochloric acid (HCl), dilute

-

Drying agent (e.g., anhydrous MgSO₄)

-

Filtration apparatus

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reagent Addition: To the flask, add absolute ethanol (100 mL) followed by the careful addition of sodium ethoxide (1.1 equivalents). Stir the mixture until the base is completely dissolved.

-

Addition of Malononitrile: To the stirred solution, add malononitrile (1.0 equivalent) portion-wise, ensuring the temperature does not rise significantly. Stir for 15 minutes at room temperature.

-

Addition of Carbon Disulfide: Slowly add carbon disulfide (1.2 equivalents) to the reaction mixture via a dropping funnel over a period of 30 minutes. An exothermic reaction may be observed, and the color of the solution will likely change to a deep red or orange.

-

Reaction: After the addition is complete, heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully neutralize the reaction mixture with dilute hydrochloric acid until it is slightly acidic (pH 5-6). A precipitate should form.

-

Isolation: Collect the precipitate by vacuum filtration and wash it with cold water and then a small amount of cold ethanol.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

-

Drying: Dry the purified product under vacuum to a constant weight.

Safety Precautions: Carbon disulfide is highly flammable and toxic. Malononitrile is also toxic. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Characterization of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

Caption: A typical workflow for the characterization of the synthesized compound.

Physical Properties

| Property | Predicted Value |

| Molecular Formula | C₄H₂N₂S₃ |

| Molecular Weight | 174.27 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Melting Point | Expected to be in the range of 200-250 °C |

| Solubility | Sparingly soluble in water, soluble in DMSO, DMF |

Spectroscopic Data (Predicted)

| Technique | Expected Observations |

| ¹H NMR (in DMSO-d₆) | A broad singlet in the range of δ 7.0-8.5 ppm corresponding to the two protons of the amino (-NH₂) group. The exact chemical shift will depend on the solvent and concentration. |

| ¹³C NMR (in DMSO-d₆) | Resonances for the four carbon atoms are expected. The nitrile carbon (-C≡N) should appear around δ 115-120 ppm. The carbon of the C=S group (thione) is expected to be significantly downfield, potentially in the range of δ 180-200 ppm. The two sp² carbons of the dithiole ring will have distinct signals. |

| FTIR (KBr pellet, cm⁻¹) | - N-H stretching: A broad band or two sharp peaks in the region of 3200-3400 cm⁻¹ for the amino group. - C≡N stretching: A sharp, strong absorption around 2200-2230 cm⁻¹ for the nitrile group. - C=S stretching: A medium to strong band in the range of 1050-1250 cm⁻¹ for the thione group. |

| Mass Spectrometry (EI) | The molecular ion peak (M⁺) should be observed at m/z = 174. Fragmentation patterns would likely involve the loss of sulfur atoms and the nitrile group. |

Crystallographic Data

To date, a single-crystal X-ray structure of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile has not been reported in the major crystallographic databases. Obtaining single crystals and performing X-ray diffraction would provide definitive proof of the molecular structure and detailed information on bond lengths, bond angles, and intermolecular interactions.

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis and characterization of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile. The provided synthesis protocol is based on established chemical principles for the formation of 1,2-dithiole-3-thiones from activated methylene compounds. The characterization section offers a roadmap for confirming the identity and purity of the synthesized product, with predicted spectroscopic data to guide the analytical process. As a molecule with a unique combination of functional groups and a core scaffold of known biological relevance, 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile represents a promising candidate for further investigation in drug discovery and materials science.

References

-

Rakitin, O. A. (2021). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. Molecules, 26(12), 3595. [Link][6][8][9]

-

Rakitin, O. A. (2021). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. ResearchGate. [Link][7]

-

MDPI. (2021). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. MDPI. [Link][6][8]

-

PubMed. (2021). Synthesis and Reactivity of 3 H-1,2-dithiole-3-thiones. National Center for Biotechnology Information. [Link][9]

-

Arctom. (n.d.). CAS NO. 5147-74-0 | 5-Amino-3-thioxo-3h-1,2-dithiole-4-carbonitrile. Arctom. [Link][4]

-

The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. [Link][10]

-

ResearchGate. (n.d.). Synthesis of 1,2-dithiole-3-thiones from cyclopropenthione derivatives. ResearchGate. [Link]

-

Global Substance Registration System. (n.d.). ETHYL 5-AMINO-3-THIOXO-3H-1,2-DITHIOLE-4-CARBOXYLATE. U.S. Food and Drug Administration. [Link]

-

University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data. [Link][11]

Sources

- 1. 5147-74-0 | 5-Amino-3-thioxo-3h-(1,2)dithiole-4-carbonitrile - AiFChem [aifchem.com]

- 2. 5-Amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile | 5147-74-0 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. arctomsci.com [arctomsci.com]

- 5. 5-Amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile | CAS:5147-74-0 | Atomaxchem [en.atomaxchem.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones [ouci.dntb.gov.ua]

- 9. Synthesis and Reactivity of 3 H-1,2-dithiole-3-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. organicchemistrydata.org [organicchemistrydata.org]

physicochemical properties of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile

An In-depth Technical Guide to the Physicochemical Properties of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile

Foreword: Navigating the Landscape of a Niche Heterocycle

As researchers and drug development professionals, we often encounter compounds that, while commercially available, lack a comprehensive, publicly documented profile. 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile is one such molecule. This guide is structured to address this information gap, not by presenting a simple data sheet, but by providing a robust framework for its characterization. We will delve into the causality behind experimental choices and establish self-validating protocols.

This document will serve as both a repository of known information and a practical guide to obtaining and interpreting the critical physicochemical data necessary for its application in synthesis, screening, and formulation. We will draw upon established analytical principles and, where direct data for the title compound is unavailable, leverage information from its closely related and better-studied analog, ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate, to provide illustrative context.

Core Molecular Identity and Structural Framework

5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile belongs to the dithiolethione class of sulfur-containing heterocycles. These scaffolds are of significant interest in medicinal chemistry, with some derivatives showing promise as neuroprotective or anticancer agents[1]. The title compound's structure combines the reactive dithiolethione core with amino and cyano functional groups, making it a versatile building block for further chemical elaboration.

Compound Identification

A precise identification is the bedrock of any scientific investigation. The fundamental identifiers for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile | [2] |

| CAS Number | 5147-74-0 | [2][3] |

| Molecular Formula | C₄H₂N₂S₃ | [2] |

| Molecular Weight | 174.27 g/mol | [2] |

| InChI Key | IXPKEXWZTKXQBC-UHFFFAOYSA-N | [2] |

Structural Elucidation: A Predictive Approach

The definitive three-dimensional arrangement of atoms can only be confirmed through single-crystal X-ray diffraction[4][5]. While specific crystallographic data for the title compound is not yet published, we can predict its key structural features and outline the workflow for its empirical determination.

Caption: Workflow for X-ray Crystal Structure Determination.

Spectroscopic Characterization Protocols

Spectroscopy is the primary method for confirming the identity and purity of a molecular compound. The following sections detail the protocols for obtaining and interpreting the essential spectra for 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the presence of specific functional groups by observing the vibration of chemical bonds when they absorb infrared light[6][7].

Expected Characteristic Absorptions:

-

N-H stretching: ~3400-3200 cm⁻¹ (likely two bands for the primary amine)

-

C≡N stretching: ~2260-2220 cm⁻¹ (a sharp, medium-intensity band)

-

C=C stretching: ~1650-1550 cm⁻¹ (within the dithiole ring)

-

C=S stretching: ~1250-1050 cm⁻¹ (thioxo group)

-

S-S stretching: ~540-400 cm⁻¹ (dithiole ring, often weak)

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-grade isopropanol swab and performing a background scan.

-

Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: Perform a baseline correction and label significant peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment of nuclei[8][9]. For this compound, ¹H and ¹³C NMR are essential.

Expected NMR Signals (in DMSO-d₆):

-

¹H NMR:

-

A broad singlet corresponding to the two protons of the amino (-NH₂) group. Its chemical shift can be variable and concentration-dependent, typically appearing in the range of 7.0-8.5 ppm.

-

-

¹³C NMR:

-

C=S (Thione): ~190-210 ppm (downfield due to the deshielding effect of the sulfur atom).

-

C-S (in ring): Chemical shifts for the other two ring carbons attached to sulfur.

-

C-NH₂: Carbon attached to the amino group.

-

C-CN: Carbon attached to the nitrile group.

-

C≡N (Nitrile): ~115-120 ppm.

-

-

Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (DMSO-d₆ is a good starting choice due to the polarity of the compound).

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H Acquisition: Acquire a standard one-dimensional proton spectrum.

-

¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans will be required due to the low natural abundance of the ¹³C isotope[9].

-

Data Processing: Process the raw data (FID) using Fourier transformation. Reference the spectra (e.g., to the residual solvent peak of DMSO-d₆ at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C). Integrate the ¹H signals and label the peak positions for both spectra.

Core Physicochemical Properties: Determination Methodologies

These properties are critical for understanding the compound's behavior in various physical and biological systems, impacting everything from reaction kinetics to bioavailability.

General Characterization Workflow

The following diagram illustrates a logical flow for the comprehensive characterization of a novel or sparsely documented compound like the one .

Caption: Logical workflow for physicochemical characterization.

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information on melting point, phase transitions, and thermal stability[10][11][12].

Physicochemical Data Summary (Predicted & Analog-Based):

| Parameter | Predicted/Expected Value | Experimental Method |

| Appearance | Yellow to brown crystalline solid | Visual Inspection |

| Melting Point | Expected to be a sharp melt, likely >150 °C | DSC / Capillary Method |

| Thermal Stability | Onset of decomposition to be determined | TGA |

| Solubility | Poor in water; soluble in polar aprotic solvents (DMSO, DMF) | Equilibrium Solubility Assay |

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum TGA pan or a DSC pan.

-

Instrument Setup (TGA): Place the pan in the TGA furnace. Purge with an inert gas (e.g., nitrogen at 50 mL/min).

-

TGA Program: Heat the sample from ambient temperature to a suitable upper limit (e.g., 600 °C) at a constant rate (e.g., 10 °C/min). Record the mass loss as a function of temperature.

-

Instrument Setup (DSC): Place the sample pan and an empty reference pan into the DSC cell.

-

DSC Program: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above the expected melting point. Record the heat flow difference between the sample and the reference. An endothermic peak will indicate melting.

Conclusion and Future Directions

This guide provides a comprehensive, protocol-driven framework for the characterization of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile. While a complete experimental dataset is not yet available in the literature, the methodologies outlined herein are robust, standardized, and designed to generate the high-quality data required by researchers in drug discovery and chemical synthesis. The true value of this compound lies in its potential as a synthetic intermediate, and a thorough understanding of its fundamental physicochemical properties is the essential first step toward unlocking that potential. Future work should focus on executing these protocols to generate a complete empirical profile and exploring the compound's reactivity in derivatization reactions.

References

-

Journal of Chemical Education. Organic Spectroscopy Laboratory: Utilizing IR and NMR in the Identification of an Unknown Substance. ACS Publications.

-

Moorpark College. Experiment #16 – Introduction to IR and NMR Spectroscopy.

-

Creative BioMart. X-ray Crystallography.

-

Wikipedia. X-ray crystallography.

-

University of Oxford. NMR Techniques in Organic Chemistry: a quick guide.

-

LibreTexts Chemistry. Structural Identification of Organic Compounds: IR and NMR Spectroscopy.

-

ACS Publications. From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics.

-

Global Substance Registration System (GSRS). ETHYL 5-AMINO-3-THIOXO-3H-1,2-DITHIOLE-4-CARBOXYLATE.

-

ResearchGate. A convenient synthesis of ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate: crystal structure, computational studies, anticancer activity, and drug-likeness evaluation.

-

Maricopa Open Digital Press. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy.

-

NJ Fine Chem. 5-Amino-3-Methyl-2,4-Thiophenedicarbonitrile.

-

Excillum. Small molecule crystallography.

-

University of Florida. Tutorials - The Center for Xray Crystallography.

-

Sigma-Aldrich. 5-Amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile.

-

ChemicalRegister.com. 5-Amino-3-thioxo-3H-(1,2)dithiole-4-carbonitrile (CAS No. 5147-74-0) Suppliers.

-

RSC Publishing. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst.

-

National Institutes of Health (NIH). 2-Amino-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile.

-

IIT Kanpur. Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC).

-

Robertson Microlit Laboratories. Thermal Analysis | DSC, TGA, and Melting Point Testing.

-

Slideshare. Thermal Analysis TA, TGA, DSC, DTA.

-

PubChemLite. 5-amino-3-thioxo-3h-(1,2) dithiole-4-carboxylic acid ethyl ester.

-

TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis.

-

Oakwood Chemical. 5-Amino-3-thioxo-3H-(1,2)dithiole-4-carboxylic acid ethyl ester.

-

PubMed Central (PMC). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines.

-

National Institutes of Health (NIH). 6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[6][8]dithiolo[3,4-b]pyridine-5-carboxamides.

-

PubMed. The combined use of DSC and TGA for the thermal analysis of atenolol tablets.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 5-Amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile | 5147-74-0 [sigmaaldrich.com]

- 3. 5-Amino-3-thioxo-3H-(1,2)dithiole-4-carbonitrile (CAS No. 5147-74-0) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. excillum.com [excillum.com]

- 6. moorparkcollege.edu [moorparkcollege.edu]

- 7. Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 8. pubs.acs.org [pubs.acs.org]

- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 10. iitk.ac.in [iitk.ac.in]

- 11. Thermal Analysis | DSC, TGA, and Melting Point Testing [robertson-microlit.com]

- 12. The combined use of DSC and TGA for the thermal analysis of atenolol tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile (CAS 5147-74-0)

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide provides a comprehensive technical overview of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile, a unique heterocyclic compound with significant potential in medicinal chemistry and materials science. As a Senior Application Scientist, my objective is to synthesize the available data into a practical and insightful resource. This document delves into the compound's synthesis, chemical properties, predicted reactivity, and potential applications, with a focus on the causal relationships that drive its chemical behavior. While direct experimental data for this specific molecule is limited in public literature, this guide constructs a robust scientific narrative based on established principles and data from closely related analogues.

Core Molecular Profile

5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile is a fascinating molecule characterized by a highly functionalized 1,2-dithiole-3-thione core. The presence of an amino group and a nitrile group on the heterocyclic ring suggests a rich and varied reactivity profile, making it a versatile building block for the synthesis of more complex molecular architectures.

| Property | Value | Source |

| CAS Number | 5147-74-0 | [1] |

| Molecular Formula | C₄H₂N₂S₃ | |

| Molecular Weight | 174.27 g/mol | |

| IUPAC Name | 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile | [1] |

| Canonical SMILES | C1(=C(C(=S)SS1)N)C#N | |

| InChI Key | IXPKEXWZTKXQBC-UHFFFAOYSA-N |

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway

The most probable synthetic route involves a one-pot, three-component reaction of malononitrile, carbon disulfide, and elemental sulfur in the presence of a suitable base. This approach is analogous to the well-established Gewald reaction for the synthesis of 2-aminothiophenes.[2][3][4]

Figure 1: Proposed synthetic workflow for 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile.

Mechanistic Rationale:

-

Deprotonation and Nucleophilic Attack: A base, such as triethylamine, deprotonates the active methylene group of malononitrile, creating a carbanion. This nucleophilic carbanion then attacks the electrophilic carbon of carbon disulfide.

-

Formation of the Enethiolate: The resulting intermediate undergoes rearrangement to form a more stable enethiolate.

-

Sulfuration and Cyclization: Elemental sulfur (S₈) is believed to react with the enethiolate, potentially via a thiiranium ion intermediate, leading to the formation of the 1,2-dithiole ring.

-

Tautomerization: The final step likely involves tautomerization to yield the aromatic 3H-1,2-dithiole-3-thione core.

Detailed Experimental Protocol (Proposed)

-

Reagents:

-

Malononitrile (1.0 eq)

-

Carbon Disulfide (1.2 eq)

-

Elemental Sulfur (1.2 eq)

-

Triethylamine (1.5 eq)

-

Ethanol (as solvent)

-

-

Procedure:

-

To a stirred solution of malononitrile in ethanol, add triethylamine and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add carbon disulfide to the reaction mixture while maintaining the temperature below 10 °C.

-

After the addition is complete, add elemental sulfur portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is poured into ice-water and acidified with dilute hydrochloric acid.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

-

Structural Elucidation and Spectroscopic Data

As of the date of this guide, specific spectral data for 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile has not been published in readily accessible literature. However, based on the known spectral properties of analogous compounds, a predictive analysis can be provided.

| Spectroscopic Technique | Predicted Salient Features |

| ¹H NMR | A broad singlet in the downfield region (δ 5.0-7.0 ppm) corresponding to the two protons of the amino group. The chemical shift will be dependent on the solvent and concentration. |

| ¹³C NMR | Resonances for the C=S group (δ 190-210 ppm), the carbon atoms of the dithiole ring (δ 110-160 ppm), and the nitrile carbon (δ 115-120 ppm). The carbon attached to the amino group would appear in the more downfield region of the ring carbons. |

| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching of the amino group (3200-3400 cm⁻¹), C≡N stretching of the nitrile group (around 2220 cm⁻¹), and C=S stretching (1100-1250 cm⁻¹). |

| Mass Spectrometry (EI) | A molecular ion peak (M⁺) at m/z 174, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of sulfur atoms and the nitrile group. |

Predicted Chemical Reactivity

The unique combination of functional groups in 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile imparts a versatile reactivity profile, making it a valuable intermediate for the synthesis of a wide array of heterocyclic systems.

Sources

- 1. 5-Amino-3-thioxo-3H-(1,2)dithiole-4-carbonitrile (CAS No. 5147-74-0) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 2. Synthesis and biological evaluation of some 5-aryl-2-amino-1,3,4-oxa(thia)diazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Spectroscopic Guide to 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile: An In-depth Technical Analysis

For Immediate Release

A Comprehensive Spectroscopic and Structural Elucidation of the Novel Heterocycle 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile for Advanced Research Applications

This technical guide provides a detailed analysis of the spectroscopic properties of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile, a sulfur and nitrogen-containing heterocycle of significant interest to researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data for this specific compound, this guide leverages a predictive approach grounded in the analysis of closely related analogues and computational studies to offer a scientifically robust interpretation of its expected spectral characteristics.

Molecular Structure and Properties

5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile possesses a unique molecular architecture, incorporating a dithiole-thione core functionalized with both an amino and a nitrile group. This combination of functionalities imparts a distinct electronic and structural profile, which is reflected in its spectroscopic signatures.

Molecular Formula: C₄H₂N₂S₃

Molecular Weight: 186.27 g/mol

Structure:

Figure 1: Chemical structure of the target molecule.

Infrared (IR) Spectroscopy: A Vibrational Fingerprint

Infrared spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile, the IR spectrum is expected to be characterized by several key absorption bands. A pivotal study by Cao et al. provides experimental and theoretical vibrational data for this exact molecule, offering a solid foundation for its spectral interpretation.

Experimental Protocol for IR Spectroscopy (Predicted):

A standard protocol for obtaining the IR spectrum would involve preparing a sample as a KBr (potassium bromide) pellet. A small amount of the solid compound would be finely ground with dry KBr and pressed into a thin, transparent disk. The spectrum would then be recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

Predicted IR Spectral Data:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Asymmetric Stretch | ~3400-3500 | Medium |

| N-H Symmetric Stretch | ~3300-3400 | Medium |

| C≡N Stretch (Nitrile) | ~2220-2260 | Strong |

| C=C Stretch (Ring) | ~1600-1650 | Medium |

| N-H Bend (Amino) | ~1550-1650 | Medium-Strong |

| C=S Stretch (Thiocarbonyl) | ~1050-1250 | Medium-Strong |

| C-S Stretch | ~600-800 | Medium |

Causality Behind Expected Peaks:

-

N-H Stretching: The amino group (NH₂) is expected to exhibit two distinct stretching vibrations: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber. The presence of two bands is a hallmark of a primary amine.

-

C≡N Stretching: The nitrile group (C≡N) is characterized by a strong, sharp absorption band in a relatively uncongested region of the spectrum, making it a readily identifiable feature.

-

C=S Stretching: The thiocarbonyl group (C=S) vibration is typically found in the fingerprint region and can be coupled with other vibrations, sometimes making it difficult to assign definitively without computational support. Its position is sensitive to the electronic environment of the dithiole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Nuclear Environment

NMR spectroscopy provides detailed information about the structure of a molecule by observing the behavior of atomic nuclei in a magnetic field. For 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile, ¹H and ¹³C NMR would be instrumental in confirming the molecular structure. In the absence of direct experimental NMR data, predictions can be made based on the chemical environment of the nuclei.

Experimental Protocol for NMR Spectroscopy (Predicted):

To obtain ¹H and ¹³C NMR spectra, the compound would be dissolved in a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). A standard NMR spectrometer, operating at a field strength of, for example, 400 or 500 MHz for protons, would be used to acquire the data.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, primarily showing the signal from the amino protons.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -NH₂ | 5.0 - 7.0 | Broad Singlet | 2H |

Rationale for Prediction:

The chemical shift of the amino protons can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding. A broad singlet is expected due to quadrupole broadening from the nitrogen atom and potential chemical exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Predicted ¹³C NMR Data:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=S (Thiocarbonyl) | 190 - 210 |

| C-NH₂ | 150 - 160 |

| C-CN | 110 - 120 |

| C≡N (Nitrile) | 115 - 125 |

Rationale for Prediction:

-

Thiocarbonyl Carbon (C=S): This carbon is highly deshielded and is expected to appear far downfield, characteristic of thiocarbonyl groups.

-

Amino-substituted Carbon (C-NH₂): The carbon attached to the electron-donating amino group will be deshielded and appear at a relatively high chemical shift.

-

Nitrile-substituted Carbon (C-CN): The carbon atom of the dithiole ring attached to the nitrile group will also be in a distinct electronic environment.

-

Nitrile Carbon (C≡N): The carbon of the nitrile group typically appears in the 115-125 ppm range.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Experimental Protocol for Mass Spectrometry (Predicted):

A suitable mass spectrometry technique would be Electron Ionization (EI) or Electrospray Ionization (ESI). For EI-MS, the sample would be introduced into the mass spectrometer and bombarded with high-energy electrons, causing ionization and fragmentation. For ESI-MS, the sample would be dissolved in a suitable solvent and sprayed into the mass spectrometer, where it would be ionized.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 186, corresponding to the molecular weight of the compound. The presence of three sulfur atoms should lead to a characteristic isotopic pattern, with a notable M+2 peak due to the natural abundance of the ³⁴S isotope.

Predicted Fragmentation Pathway:

Figure 2: A plausible fragmentation pathway for the target molecule.

Interpretation of Fragmentation:

The fragmentation of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile under mass spectrometry conditions would likely involve the loss of small, stable neutral molecules. A common fragmentation pathway for dithiole-thiones is the loss of a CS (thiocarbonyl) group. Subsequent fragmentations could involve the loss of nitrogen or other small fragments from the ring.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile. The expected IR, NMR, and MS data, grounded in the principles of spectroscopy and analysis of related structures, offer a valuable resource for researchers working with this and similar heterocyclic systems. The key to a definitive characterization lies in the experimental data presented in the work by Cao et al., which corroborates the vibrational spectroscopic predictions made herein. This guide serves as a foundational document to aid in the identification, characterization, and further investigation of this promising class of molecules.

References

-

Cao, Y., Zhang, H., Lin, Y., Huang, C., Chen, Y., Zhang, F., & Chen, J. (2008). One-pot synthesis, structure, theoretical study and vibrational spectroscopy of 5-amino-4-cyano-3H-1,2-dithiole-3-thione. Journal of Molecular Structure, 888(1-3), 354-359. [Link]

An In-Depth Technical Guide to the Crystal Structure of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile and its Structural Analogue

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solid-state structure of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the current unavailability of a published crystal structure for this specific molecule, this document leverages detailed crystallographic data from its close structural analogue, ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate , to infer and discuss the key structural features. This approach allows for a robust understanding of the molecular geometry, intermolecular interactions, and crystal packing phenomena that govern the solid-state architecture of this class of compounds.

Introduction: The Significance of the 1,2-Dithiole Scaffold

The 1,2-dithiole-3-thione moiety is a sulfur-rich heterocyclic system that has garnered significant attention for its diverse biological activities and unique electronic properties. These compounds are known to exhibit anticancer, antioxidant, and chemopreventive properties. The incorporation of amino and cyano or ester functionalities at the 4- and 5-positions of the dithiole ring further modulates their chemical reactivity and potential for forming specific intermolecular interactions, which are crucial for their biological mechanism of action and for the rational design of novel therapeutic agents and functional materials. Understanding the precise three-dimensional arrangement of atoms in the solid state is paramount for establishing structure-activity relationships (SAR) and for the informed design of new derivatives with enhanced properties.

Molecular Structure and Geometry

While the definitive crystal structure of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile is yet to be reported, the analysis of its ethyl ester analogue provides a reliable model for its molecular geometry. The core of the molecule consists of a five-membered 1,2-dithiole ring, which is expected to be nearly planar.

The key structural features include:

-

The 1,2-Dithiole Ring: This sulfur-rich heterocycle is the cornerstone of the molecule, contributing to its chemical stability and electronic properties.

-

Exocyclic Thione Group: The C=S double bond at the 3-position is a key functional group, participating in various chemical reactions and intermolecular interactions.

-

Amino Group: The -NH2 group at the 5-position is a hydrogen bond donor and can engage in various non-covalent interactions, significantly influencing the crystal packing.

-

Carbonitrile Group: The -C≡N group at the 4-position is a strong electron-withdrawing group and a potential hydrogen bond acceptor.

Based on the analysis of related structures, the dithiole ring is anticipated to be essentially planar, a feature that promotes π-π stacking interactions in the solid state.

Supramolecular Assembly and Intermolecular Interactions: The Pillars of the Crystal Lattice

The solid-state architecture of organic molecules is dictated by a delicate balance of intermolecular forces. In the case of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile, the presence of multiple functional groups capable of hydrogen bonding and other non-covalent interactions suggests a rich and predictable supramolecular assembly.

Key Predicted Intermolecular Interactions:

-

N-H···N Hydrogen Bonds: The amino group can act as a hydrogen bond donor to the nitrogen atom of the nitrile group of a neighboring molecule, forming robust intermolecular linkages.

-

N-H···S Hydrogen Bonds: The amino group can also form hydrogen bonds with the sulfur atoms of the dithiole ring or the thione group. These interactions are crucial in directing the crystal packing.

-

π-π Stacking: The planar nature of the 1,2-dithiole ring is expected to facilitate π-π stacking interactions between adjacent molecules, contributing to the overall stability of the crystal lattice.

These interactions are likely to result in the formation of well-defined one-, two-, or three-dimensional networks in the solid state. The specific interplay of these forces will determine the final crystal packing arrangement.

Caption: Predicted intermolecular interactions in the crystal lattice.

Experimental Section: From Synthesis to Structure Determination

The synthesis of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile and its analogues typically involves multi-step reaction sequences. A general and efficient method for the synthesis of the ethyl ester analogue has been reported, which can be adapted for the synthesis of the target carbonitrile.

Synthesis Protocol

A plausible synthetic route to the title compound and its analogue is outlined below. This protocol is based on established methods for the synthesis of substituted 1,2-dithiole derivatives.

Caption: Generalized synthetic workflow for the target compound.

Step-by-Step Methodology:

-

Formation of the Dithiolate Intermediate: A solution of cyanoacetamide in a suitable solvent (e.g., ethanol) is treated with a strong base such as sodium ethoxide. To this mixture, carbon disulfide is added dropwise at a controlled temperature to form a key dithiocarboxylate intermediate.

-

Cyclization: The intermediate is then subjected to a cyclization reaction. This can be achieved through various methods, including treatment with an oxidizing agent or a suitable alkylating agent that facilitates ring closure.

-

Introduction of the Amino Group: The final step involves the introduction of the amino group at the 5-position. This is typically achieved through reaction with an aminating agent.

-

Purification and Crystallization: The crude product is purified using standard techniques such as recrystallization or column chromatography. Slow evaporation of a saturated solution of the purified compound in a suitable solvent system (e.g., ethanol/DMF) is then employed to grow single crystals suitable for X-ray diffraction analysis.

Single-Crystal X-ray Diffraction Analysis

The definitive determination of the crystal structure is achieved through single-crystal X-ray diffraction.

Experimental Workflow:

Caption: Workflow for single-crystal X-ray diffraction analysis.

-

Crystal Selection and Mounting: A high-quality single crystal of appropriate dimensions is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations, and X-ray diffraction data are collected using a modern diffractometer equipped with a sensitive detector.

-

Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The initial crystal structure is solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares techniques to obtain the final, accurate atomic coordinates and displacement parameters.

Conclusion and Future Outlook

This technical guide has provided a detailed overview of the anticipated crystal structure of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile, based on the known structure of its ethyl ester analogue and a thorough understanding of the principles of supramolecular chemistry. The predicted molecular geometry and intermolecular interactions provide a solid foundation for understanding the solid-state properties of this important class of compounds.

The definitive determination of the crystal structure of the title compound through single-crystal X-ray diffraction remains a crucial next step. This will allow for a precise validation of the structural features discussed herein and will undoubtedly pave the way for the rational design of new 1,2-dithiole derivatives with tailored properties for applications in drug discovery and materials science.

References

Due to the lack of a specific publication for the crystal structure of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile, this section will be populated with relevant references to the synthesis and crystal structures of analogous compounds as they become publicly available.

Introduction: Unveiling the Therapeutic Potential of a Privileged Pharmacophore

An In-depth Technical Guide to the Biological Activity of Dithiolethiones

Dithiolethiones are a class of sulfur-containing five-membered heterocyclic compounds that have garnered significant attention in the fields of pharmacology and drug development.[1] Initially explored for industrial and pharmaceutical applications, their profound biological activities have positioned them as promising therapeutic agents.[2] This guide provides a comprehensive overview of the core mechanisms, diverse biological effects, and key experimental methodologies associated with dithiolethiones, intended for researchers, scientists, and professionals in drug development. The narrative will delve into the causal biochemistry that underpins their function, focusing on their role as potent modulators of cellular defense pathways.

The primary biological activities of dithiolethiones, including their antioxidative, anti-inflammatory, and cancer chemopreventive effects, are largely attributed to their ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][3] This pathway is a master regulator of cellular redox homeostasis, orchestrating the expression of a vast array of cytoprotective genes.[4] Seminal work on compounds like Oltipraz and Anethole dithiolethione (ADT) has paved the way for the synthesis and evaluation of numerous analogs, some demonstrating enhanced potency and organ specificity, thereby minimizing the side effects that have challenged earlier clinical trials.[3][5][6]

Part 1: The Core Mechanism of Action - The Nrf2-Keap1 Signaling Axis

The cornerstone of dithiolethione bioactivity is the modulation of the Nrf2-Keap1 pathway.[2] This system serves as a critical sensor for oxidative and electrophilic stress, and its activation by dithiolethiones fortifies cellular defenses.

The Keap1-Nrf2 Interaction in the Basal State

Under normal physiological conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1).[5] Keap1 functions as a substrate adaptor for a Cul3-based E3 ubiquitin ligase complex, which continuously targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[7] This process maintains low intracellular levels of Nrf2, preventing constitutive activation of its target genes.

Dithiolethione-Mediated Nrf2 Activation

Dithiolethiones disrupt the Keap1-Nrf2 interaction. The prevailing mechanism involves the reaction of these electrophilic compounds with highly reactive cysteine residues on the Keap1 protein.[5] This covalent modification induces a conformational change in Keap1, impairing its ability to function as an E3 ligase adaptor.[8] Consequently, Nrf2 is no longer targeted for degradation.

Stabilized Nrf2 accumulates in the cytoplasm and translocates to the nucleus.[9] There, it forms a heterodimer with small Maf (musculoaponeurotic fibrosarcoma) proteins and binds to a specific DNA sequence known as the Antioxidant Response Element (ARE) located in the promoter regions of its target genes.[5][10] This binding event initiates the transcription of a battery of over 200 cytoprotective genes.[10]

Downstream Cytoprotective Gene Products

The transcriptional activation mediated by Nrf2 results in the upregulation of numerous enzymes crucial for cellular defense. These can be broadly categorized as:

| Enzyme Class | Key Examples | Primary Function |

| Phase II Detoxification Enzymes | Glutathione S-transferases (GSTs), NAD(P)H:quinone oxidoreductase 1 (NQO1), UDP-glucuronosyltransferases (UGTs) | Conjugate and detoxify carcinogens, electrophiles, and xenobiotics, rendering them more water-soluble for excretion.[2][8] |

| Antioxidant Enzymes | Heme oxygenase-1 (HO-1), Catalase, Sulfiredoxin 1 (SRXN1), Thioredoxin reductase 1 (TXNRD1) | Neutralize reactive oxygen species (ROS) and repair oxidative damage.[11] |

| Glutathione (GSH) Synthesis | Glutamate-cysteine ligase (GCL) | Catalyzes the rate-limiting step in the synthesis of glutathione, the most abundant intracellular antioxidant.[11] |

Part 2: Key Biological Activities and Therapeutic Applications

The induction of the Nrf2-dependent cytoprotective machinery translates into a wide spectrum of pharmacological activities.

Cancer Chemoprevention

This is the most extensively studied application of dithiolethiones.[6] Their chemopreventive action is a multifactorial process:

-

Enhanced Carcinogen Detoxification: By inducing Phase II enzymes like GSTs and NQO1, dithiolethiones accelerate the metabolic inactivation of a wide range of chemical carcinogens.[2][9]

-

Inhibition of Carcinogen Activation: Some dithiolethiones, such as ADT, can inhibit Phase I enzymes (e.g., Cytochrome P450s) that are responsible for converting pro-carcinogens into their ultimate carcinogenic forms.[12]

The prototypical dithiolethione, Oltipraz, has been shown to inhibit carcinogenesis in numerous animal models, including cancers of the liver, lung, colon, and bladder.[2][13] However, clinical trials in humans have yielded mixed results, with questionable efficacy and notable side effects at the required high doses.[3][6] This has spurred the development of new analogs with greater potency and improved safety profiles, some of which exhibit pronounced organ-specific activity, potentially allowing for targeted prevention with lower systemic toxicity.[5][6]

Anti-inflammatory and Immunomodulatory Effects

Chronic inflammation is a key driver of many diseases. Dithiolethiones exert potent anti-inflammatory effects through several mechanisms:

-

Inhibition of NF-κB Signaling: There is significant crosstalk between the Nrf2 and Nuclear Factor-kappa B (NF-κB) pathways. Activation of Nrf2 can suppress the NF-κB pathway, which is a master regulator of pro-inflammatory gene expression.[1][14]

-

Suppression of Pro-inflammatory Mediators: Dithiolethiones have been shown to reduce the production of inflammatory cytokines such as TNF-α, IL-6, and IL-1β, as well as enzymes like COX-2 and NOS2.[15]

These properties make dithiolethiones promising candidates for treating autoimmune and inflammatory conditions. For instance, the parent compound 3H-1,2-dithiole-3-thione (D3T) has been shown to delay disease onset and reduce severity in a mouse model of multiple sclerosis (EAE) by suppressing pathogenic T-cell differentiation and microglia activation.[16]

Antioxidant and Neuroprotective Activity

Oxidative stress is a central pathogenic factor in neurodegenerative diseases like Parkinson's and Alzheimer's. By bolstering the endogenous antioxidant defense system, dithiolethiones offer a compelling therapeutic strategy.[17]

-

Upregulation of Antioxidant Genes: They increase the expression of HO-1 and other enzymes that neutralize ROS.[15]

-

Elevation of Glutathione Levels: A key effect is the increased synthesis of glutathione (GSH), which is critical for neuronal protection against oxidative damage.[15][18] Studies have identified novel dithiolethione compounds that confer remarkable protection to neuron-like cells from oxidative damage, underscoring their potential for further development as neuroprotective agents.[17]

Emerging Applications in Metabolic Diseases

Recent research has highlighted the potential of dithiolethiones in managing metabolic disorders. Anethole dithiolethione (ADT), which also functions as a slow-release H₂S donor, has been shown to protect the liver from lipotoxicity by improving fatty acid metabolism in animal models of nonalcoholic fatty liver disease (NAFLD).[19] This effect is linked to the reduction of toxic saturated fatty acids and an increase in beneficial omega-3 polyunsaturated fatty acids, suggesting a role in mitigating the hepatic complications of metabolic syndrome.[19]

Part 3: Experimental Protocols for Evaluating Dithiolethione Activity

To validate the biological activity of novel dithiolethione compounds, a series of standardized in vitro assays are essential. These protocols provide a self-validating system to confirm mechanism and effect.

Workflow for Assessing Nrf2 Activation and Target Gene Induction

This workflow is designed to confirm that a dithiolethione compound activates the Nrf2 pathway at both the protein and transcriptional levels.

Methodology: Western Blot for Nrf2 and Target Proteins

-

Cell Culture and Treatment: Seed HepG2 cells in 6-well plates. Once they reach 70-80% confluency, treat with the dithiolethione compound or vehicle (e.g., DMSO) for 24 hours.

-

Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

-

Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against Nrf2, Keap1, HO-1, NQO1, and a loading control (e.g., GAPDH or β-actin).

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.

Protocol: Measurement of Cellular Antioxidant Capacity (Glutathione Assay)

This assay quantifies the impact of dithiolethione treatment on the primary intracellular antioxidant, glutathione (GSH).

-

Cell Treatment: Culture and treat cells (e.g., SH-SY5Y neuroblastoma cells) as described above for 24 hours.

-

Sample Preparation: Wash cells and deproteinate them using a metaphosphoric acid solution.

-

Assay Procedure: Use a commercial colorimetric assay kit based on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

-

Measurement: Add the assay reagents to the cell lysates and a series of GSH standards.

-

Read Absorbance: Measure the absorbance at ~412 nm on a microplate reader.

-

Calculation: Calculate the GSH concentration in the samples by comparing their absorbance to the standard curve. Normalize the results to the total protein content of each sample.

Protocol: Assessment of Anti-inflammatory Activity (Cytokine ELISA)

This protocol measures the ability of a dithiolethione to suppress the production of pro-inflammatory cytokines in immune cells.

-

Cell Culture: Seed murine macrophage cells (e.g., RAW 264.7) in a 24-well plate.

-

Pre-treatment: Pre-treat the cells with the dithiolethione compound for 1-2 hours.

-

Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS, 1 µg/mL) for 24 hours to induce an inflammatory response. Include control wells (vehicle only, LPS only, dithiolethione only).

-

Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the culture supernatant.

-

ELISA (Enzyme-Linked Immunosorbent Assay):

-

Use a commercial ELISA kit for the cytokine of interest (e.g., TNF-α or IL-6).

-

Coat a 96-well plate with the capture antibody.

-

Block the plate to prevent non-specific binding.

-

Add standards and the collected cell supernatants to the wells and incubate.

-

Wash the plate and add the detection antibody.

-

Add a substrate solution (e.g., TMB) and incubate until a color develops.

-

Stop the reaction and read the absorbance at 450 nm.

-

-

Data Analysis: Determine the cytokine concentrations in the samples from the standard curve.

Conclusion and Future Directions

Dithiolethiones represent a privileged chemical scaffold with profound and diverse biological activities, primarily driven by their potent activation of the Nrf2-Keap1 antioxidant response pathway.[1][14] Their demonstrated efficacy in preclinical models of cancer, inflammation, and neurodegeneration highlights their immense therapeutic potential. While the clinical journey of the prototype compound Oltipraz has been met with challenges, it has provided invaluable insights, guiding the rational design of second-generation dithiolethiones.[3][6] Current research focuses on synthesizing novel analogs with enhanced potency, greater organ specificity, and improved pharmacokinetic properties to maximize therapeutic benefit while minimizing toxicity.[5][20] The continued exploration of structure-activity relationships and the application of robust experimental validation will be crucial in translating the promise of dithiolethiones into effective clinical therapies for a range of human diseases.

References

-

Zhang, Y., & Munday, R. (2008). Dithiolethiones for cancer chemoprevention: where do we stand?. Molecular Cancer Therapeutics, 7(11), 3470–3479. [Link]

-

Kensler, T. W., Egner, P. A., Dolan, P. M., Groopman, J. D., & Roebuck, B. D. (2008). Dithiolethiones for Cancer Chemoprevention: Where Do We Stand?. Molecular cancer therapeutics, 7(11), 3470-9. [Link]

-

Imran, M., Khan, M. K., & Akhtar, W. (2018). Dithiolethiones: a privileged pharmacophore for anticancer therapy and chemoprevention. Future Medicinal Chemistry, 10(10), 1241–1260. [Link]

-

Munday, R., Zhang, Y., Paonessa, J. D., Munday, C. M., Wilkins, A. L., & Babu, J. (2011). Synthesis, Biological Evaluation and Structure-Activity Relationships of Dithiolethiones as Inducers of Cytoprotective Phase 2 Enzymes. Journal of Medicinal Chemistry, 54(17), 5947–5957. [Link]

-

Zhang, Y., & Munday, R. (2008). Dithiolethiones for cancer chemoprevention: where do we stand?. Molecular cancer therapeutics, 7(11), 3470–3479. [Link]

-

Munday, R., Zhang, Y., Paonessa, J. D., Munday, C. M., Wilkins, A. L., & Babu, J. (2011). Synthesis, biological evaluation, and structure-activity relationships of dithiolethiones as inducers of cytoprotective phase 2 enzymes. Journal of medicinal chemistry, 54(17), 5947–5957. [Link]

-

Brown, D. A., Rao, G., Chen, M., Zha, W., Jarori, S., Martin, T. M., ... & Yen, J. H. (2018). Design, Synthesis, and Anti-Neuroinflammatory Activity of Amide-Containing Dithiolethiones. CNS & Neurological Disorders-Drug Targets (Formerly Current Drug Targets-CNS & Neurological Disorders), 17(7), 546-557. [Link]

-

Kensler, T. W., & Helzlsouer, K. J. (1993). Cancer chemoprotection by oltipraz: experimental and clinical considerations. Preventive medicine, 22(6), 808–815. [Link]

-

Zhang, Y., & Munday, R. (2008). Dithiolethiones for cancer chemoprevention: where do we stand?. Molecular Cancer Therapeutics, 7(11), 3470-3479. [Link]

-

Khan, M. K., et al. (2018). Dithiolethiones: A Privileged Pharmacophore for Anticancer Therapy and Chemoprevention. Future Medicinal Chemistry, 10(10), 1241-1260. [Link]

-

He, F., Ru, X., & Wen, T. (2020). NRF2, a Transcription Factor for Stress Response and Beyond. The international journal of biochemistry & cell biology, 111, 105735. [Link]

-

Yen, J. H., et al. (2016). 3H-1,2-dithiole-3-thione as a novel therapeutic agent for the treatment of experimental autoimmune encephalomyelitis. Brain, behavior, and immunity, 54, 10-23. [Link]

-

Albano, E., et al. (2021). Therapeutic potential of dithiolethiones for hepatic diseases. ResearchGate. [Link]

-

Li, R., et al. (2020). Synthesis of Dithiolethiones and Identification of Potential Neuroprotective Agents via Activation of Nrf2-Driven Antioxidant Enzymes. Molecules (Basel, Switzerland), 25(4), 899. [Link]

-

Sienkiewicz, P., et al. (2006). The chemopreventive drug anethole dithiolethione decreases metabolic activation of environmental carcinogens mediated by the aryl hydrocarbon receptor signaling pathway. Cancer Epidemiology, Biomarkers & Prevention, 15(12 Supplement), B60-B60. [Link]

-

Ma, Q. (2013). Role of Nrf2 in oxidative stress and toxicity. Annual review of pharmacology and toxicology, 53, 401–426. [Link]

-

Micheli, L., et al. (2020). Anethole Dithiolethione Increases Glutathione in Kidney by Inhibiting γ-Glutamyltranspeptidase: Biochemical Interpretation and Pharmacological Consequences. Oxidative Medicine and Cellular Longevity, 2020, 3562972. [Link]

-

Dringen, R., et al. (1998). Anethole dithiolethione, a putative neuroprotectant, increases intracellular and extracellular glutathione levels during starvation of cultured astroglial cells. Naunyn-Schmiedeberg's archives of pharmacology, 358(6), 616–622. [Link]

-

Wang, Y., et al. (2020). Slow-Release H2S Donor Anethole Dithiolethione Protects Liver From Lipotoxicity by Improving Fatty Acid Metabolism. Frontiers in Pharmacology, 11, 570806. [Link]

-

NFE2L2 - Wikipedia. (n.d.). Wikimedia Foundation. [Link]

-

Kensler, T. W., et al. (2001). Role of phase 2 enzyme induction in chemoprotection by dithiolethiones. Mutation research, 480-481, 305–314. [Link]

-

Silva-Islas, C. A., & Maldonado, P. D. (2018). Contribution of Nrf2 Modulation to the Mechanism of Action of Analgesic and Anti-inflammatory Drugs in Pre-clinical and Clinical Stages. Frontiers in pharmacology, 9, 763. [Link]

Sources

- 1. Dithiolethiones: a privileged pharmacophore for anticancer therapy and chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dithiolethiones for Cancer Chemoprevention: Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Dithiolethiones for cancer chemoprevention: where do we stand? | Semantic Scholar [semanticscholar.org]

- 4. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Biological Evaluation and Structure-Activity Relationships of Dithiolethiones as Inducers of Cytoprotective Phase 2 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dithiolethiones for cancer chemoprevention: where do we stand? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of Nrf2 in Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Role of phase 2 enzyme induction in chemoprotection by dithiolethiones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Contribution of Nrf2 Modulation to the Mechanism of Action of Analgesic and Anti-inflammatory Drugs in Pre-clinical and Clinical Stages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NFE2L2 - Wikipedia [en.wikipedia.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Cancer chemoprotection by oltipraz: experimental and clinical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Design, Synthesis, and Anti-Neuroinflammatory Activity of Amide- Containing Dithiolethiones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 3H-1,2-dithiole-3-thione as a novel therapeutic agent for the treatment of experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis of Dithiolethiones and Identification of Potential Neuroprotective Agents via Activation of Nrf2-Driven Antioxidant Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Anethole dithiolethione, a putative neuroprotectant, increases intracellular and extracellular glutathione levels during starvation of cultured astroglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | Slow-Release H2S Donor Anethole Dithiolethione Protects Liver From Lipotoxicity by Improving Fatty Acid Metabolism [frontiersin.org]

- 20. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Discovery of Novel Dithiolethione Derivatives: From Synthesis to Preclinical Validation

Introduction: The Enduring Promise of the Dithiolethione Scaffold

Dithiolethiones are a class of sulfur-containing heterocyclic compounds naturally found in cruciferous vegetables and synthesized for various therapeutic applications.[1][2] These five-membered organosulfur scaffolds have garnered significant interest in drug development due to their potent antioxidative, anti-inflammatory, and chemotherapeutic activities.[2] The benchmark compound, Oltipraz, initially developed as an antischistosomal agent, demonstrated a remarkable ability to protect against chemical carcinogenesis in a wide spectrum of preclinical models, including those for liver, lung, and colon cancer.[3][4][5]

The primary mechanism for this protective effect is the robust activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][6] This pathway is the master regulator of the cellular antioxidant response, and its induction by dithiolethiones leads to the upregulation of a battery of Phase II detoxification and cytoprotective enzymes.[2][6] However, clinical trials with Oltipraz revealed challenges related to efficacy and side effects at the high doses required, underscoring the need for novel derivatives with improved potency, better safety profiles, and potentially enhanced organ specificity.[3]

This guide provides an in-depth technical framework for the discovery and preclinical development of next-generation dithiolethione derivatives. We will move beyond simple protocols to explain the causal logic behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals dedicated to harnessing the therapeutic potential of this privileged pharmacophore.

Section 1: Rational Design and Synthesis of Novel Dithiolethione Scaffolds

The discovery process begins with the rational design of new chemical entities. For dithiolethiones, the goal is to modulate the core scaffold to enhance desired biological activity while minimizing off-target effects and toxicity.

Causality in Design: The Structure-Activity Relationship (SAR)

Experience has shown that the biological activity of dithiolethiones is not merely a function of the core ring system but is profoundly influenced by the electronic properties of its substituents. Structure-activity relationship (SAR) studies have demonstrated a direct correlation between the electronic characteristics of substituents at the 4- and 5-positions of the dithiolethione ring and their ability to induce glutathione (GSH), a critical antioxidant.[7][8]

The electronic influence of a substituent can be quantified using Hammett σp constants. This parameter provides a measure of the electron-donating or electron-withdrawing nature of a group on an aromatic ring. Studies have revealed that these electronic properties directly impact both the potency of GSH induction and the compound's inherent cytotoxicity.[7][8] This crucial insight forms the basis of our design strategy: by strategically selecting substituents with specific electronic features, we can fine-tune the molecule's reactivity and biological response, aiming for a wider therapeutic window. For instance, a derivative identified as '6a' in one study emerged as a potent GSH inducer with minimal toxicity, highlighting a successful application of this design principle.[7][8][9]

Synthetic Workflow: Building the Core Scaffold

Multiple synthetic routes to dithiolethiones have been established. A common and effective strategy involves the reaction of β-keto esters with a thionating agent, such as Lawesson's reagent or a combination of phosphorus pentasulfide (P₄S₁₀) and elemental sulfur.[7][10] Another viable pathway utilizes corresponding nitriles as starting materials.[7]

Caption: A generalized workflow for the synthesis and purification of novel dithiolethione derivatives.

Experimental Protocol: Synthesis from β-Keto Esters

This protocol is a representative method adapted from published literature for synthesizing dithiolethiones from β-keto ester precursors.[7]

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), combine the starting β-keto ester (1.0 eq), phosphorus pentasulfide (P₄S₁₀, 0.5 eq), elemental sulfur (S₈, 2.0 eq), and a catalytic amount of a silylating agent like hexamethyldisiloxane ((Me₃Si)₂O).

-

Solvent Addition: Add anhydrous toluene as the solvent to the flask.

-

Reflux: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 1-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching and Extraction: Upon completion, cool the mixture to room temperature. Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the organic layer with an appropriate solvent (e.g., ethyl acetate).

-

Washing: Wash the combined organic layers sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue via flash column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the pure dithiolethione derivative.

-

Characterization: Confirm the structure and purity of the final compound using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Section 2: Elucidating the Core Mechanism of Action: The Nrf2-ARE Pathway

The cornerstone of dithiolethione activity is the induction of the Nrf2-Antioxidant Response Element (ARE) pathway. A robust and efficient screening cascade is essential to identify promising candidates that effectively engage this target.

The Nrf2-Keap1 Signaling Axis

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous ubiquitination and proteasomal degradation.[7] Keap1 is a cysteine-rich protein that acts as a sensor for oxidative and electrophilic stress.[7] Dithiolethiones, being electrophilic molecules, are believed to react with specific cysteine residues on Keap1.[7][11] This modification disrupts the Nrf2-Keap1 interaction, halting Nrf2 degradation.[1] The stabilized Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter regions of numerous cytoprotective genes.[6][7] This binding event initiates the transcription of a host of Phase II enzymes and antioxidant proteins, including NAD(P)H:quinone oxidoreductase 1 (NQO1), Glutamate-Cysteine Ligase (GCL), and Glutathione S-transferases (GSTs), thereby fortifying the cell's defense against oxidative damage.[1][6][7]

Caption: Dithiolethiones disrupt Keap1-mediated repression, allowing Nrf2 to translocate and activate antioxidant gene expression.

Primary Screening Cascade: A Self-Validating Workflow

The following three-step cascade provides a logical and self-validating system to assess a compound's efficacy in activating the Nrf2 pathway. A positive result in one step provides the rationale for proceeding to the next.

| Step | Assay | Purpose | Rationale & Key Metrics |

| 1 | Cytotoxicity Assay (e.g., MTT or LDH) | To determine the compound's therapeutic window. | Essential to distinguish true biological activity from non-specific toxicity. Establishes non-toxic concentrations (e.g., IC₅₀ > 50 µM) for subsequent assays. |

| 2 | Glutathione (GSH) Quantification | To measure the primary functional outcome of Nrf2 activation. | GSH is a key antioxidant synthesized via the Nrf2 target GCL.[7] A significant, dose-dependent increase in total cellular GSH is a strong indicator of pathway engagement. |

| 3 | Nrf2 Target Protein Expression (Western Blot) | To confirm the upstream mechanism of GSH induction. | Directly measures the upregulation of Nrf2-dependent proteins like NQO1.[1] This validates that the observed GSH increase is mediated by Nrf2 activation. |

Experimental Protocol: Nrf2 Target Protein Expression by Western Blot

-

Cell Culture and Treatment: Plate a suitable cell line (e.g., human neuroblastoma SH-SY5Y cells) and grow to 80-90% confluency. Treat the cells with various non-toxic concentrations of the dithiolethione derivative for a specified time (e.g., 24 hours).

-

Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-